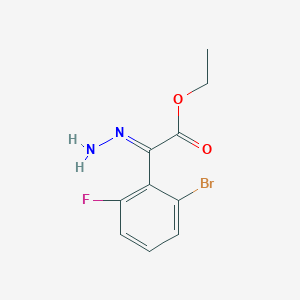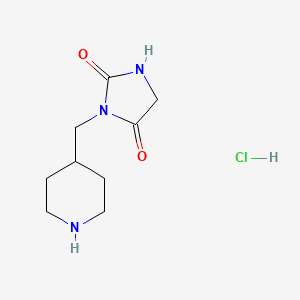
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Übersicht
Beschreibung
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate, commonly referred to as E2BFH2H, is a synthetic compound that has been used in scientific research for its unique properties. E2BFH2H has been studied for its potential applications in the synthesis of new molecules, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
E2BFH2H has been studied for its potential applications in the synthesis of new molecules. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiophenes. It has also been used to synthesize a variety of organometallic compounds, such as organo-fluorine compounds and organo-chlorine compounds. Furthermore, E2BFH2H has been used to synthesize various organometallic complexes, such as ruthenium, palladium, and platinum complexes.
Wirkmechanismus
The mechanism of action of E2BFH2H is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various molecules. It is believed that the compound helps to activate the reactants, allowing them to react more quickly and efficiently. Furthermore, it is believed that the compound helps to stabilize the reaction intermediates, allowing them to proceed to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of E2BFH2H are not fully understood. However, it is believed that the compound may have some beneficial effects on the body. For example, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and immunomodulatory effects. Furthermore, it has been suggested that the compound may have some anti-cancer effects, although further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using E2BFH2H in laboratory experiments include its low cost and availability, its ease of use, and its ability to catalyze a variety of reactions. Furthermore, the compound is relatively non-toxic and does not produce any hazardous byproducts. However, there are some limitations to using E2BFH2H in laboratory experiments. For example, the compound is not very stable and is prone to degradation. Furthermore, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of E2BFH2H. For example, further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of new molecules. Additionally, further research is needed to understand the mechanism of action of the compound and to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to explore the potential applications of E2BFH2H in the pharmaceutical and medical fields.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINZKQLAQYZMW-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/N)/C1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)
![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)

![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)


![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)
![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)
![methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431918.png)
![5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1431920.png)
![1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431922.png)
![{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1431923.png)
![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B1431925.png)
